Cas no 2287344-56-1 (3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine)

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine structure
2287344-56-1 structure
商品名:3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
CAS番号:2287344-56-1
MF:C12H14FN
メガワット:191.244666576385
CID:6259136
PubChem ID:137944965

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine 化学的及び物理的性質

名前と識別子

    • 2287344-56-1
    • EN300-6761928
    • 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
    • インチ: 1S/C12H14FN/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
    • InChIKey: PTGKMLZBNAZXKB-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1C)C12CC(C1)(C2)N

計算された属性

  • せいみつぶんしりょう: 191.111027613g/mol
  • どういたいしつりょう: 191.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26Ų

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6761928-0.05g
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287344-56-1 95.0%
0.05g
$1912.0 2025-03-13
Enamine
EN300-6761928-0.25g
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287344-56-1 95.0%
0.25g
$2093.0 2025-03-13
Enamine
EN300-6761928-5.0g
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287344-56-1 95.0%
5.0g
$6597.0 2025-03-13
Enamine
EN300-6761928-1.0g
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287344-56-1 95.0%
1.0g
$2276.0 2025-03-13
Enamine
EN300-6761928-10.0g
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287344-56-1 95.0%
10.0g
$9781.0 2025-03-13
Enamine
EN300-6761928-0.5g
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287344-56-1 95.0%
0.5g
$2185.0 2025-03-13
Enamine
EN300-6761928-2.5g
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287344-56-1 95.0%
2.5g
$4458.0 2025-03-13
Enamine
EN300-6761928-0.1g
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287344-56-1 95.0%
0.1g
$2002.0 2025-03-13

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine 関連文献

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amineに関する追加情報

Introduction to 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287344-56-1)

3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287344-56-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of bicyclic amines, which are known for their diverse biological activities and structural rigidity, making them valuable scaffolds for drug discovery.

The bicyclo[1.1.1]pentane core of this molecule provides a rigid and compact structure, which can enhance the binding affinity and selectivity of the compound to specific biological targets. The presence of a fluorine atom and a methyl group on the phenyl ring further modulates its physicochemical properties, such as lipophilicity and electronic effects, which are crucial for optimizing its pharmacological profile.

Recent studies have explored the potential of 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. One notable application is its use as a lead compound for developing novel treatments for Alzheimer's disease. Research has shown that this compound can modulate the activity of certain enzymes and receptors involved in the pathogenesis of Alzheimer's, such as acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors.

In addition to its potential in neurodegenerative diseases, 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for treating conditions such as rheumatoid arthritis and multiple sclerosis.

The pharmacokinetic properties of 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine have also been studied extensively. Its high lipophilicity allows for good membrane permeability, which is essential for achieving therapeutic concentrations at target sites. However, this property also necessitates careful consideration of potential off-target effects and toxicity profiles during drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine in various disease models. Preliminary results have shown promising outcomes, with the compound demonstrating favorable pharmacological properties and minimal adverse effects in preclinical studies.

From a synthetic perspective, the preparation of 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves several steps, including the formation of the bicyclic core and subsequent functionalization with the substituted phenyl ring. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its commercialization as a pharmaceutical agent.

In conclusion, 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287344-56-1) represents a promising lead compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs targeting neurodegenerative diseases, cancer, and inflammatory disorders.

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